molecular formula C13H15N3O4S B5123640 N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5123640
M. Wt: 309.34 g/mol
InChI Key: NFKGACKWOSRBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MSG, is a compound that has been widely studied for its potential use in scientific research. MSG has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively researched.

Mechanism of Action

The mechanism of action of MSG is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the glutamate system. MSG has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. It has also been found to have an inhibitory effect on the release of dopamine, a neurotransmitter involved in the regulation of movement and motivation.
Biochemical and Physiological Effects:
MSG has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. It has also been found to have an antioxidant effect, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, MSG has been found to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

MSG has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to its use. MSG has been found to have a low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on MSG. One area of research is the development of new synthesis methods that can increase the yield of MSG and improve its solubility in water. Another area of research is the investigation of the potential therapeutic applications of MSG in the treatment of neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of MSG and its effects on neurotransmitter systems in the brain.

Synthesis Methods

MSG is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolyl chloride. This is then reacted with N-methylglycine to produce N-methyl-N-(5-methyl-3-isoxazolyl)glycine. The final step involves the reaction of N-methyl-N-(5-methyl-3-isoxazolyl)glycine with phenylsulfonyl chloride to produce MSG.

Scientific Research Applications

MSG has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. MSG has also been studied for its potential use as a diagnostic tool in the detection of cancer and other diseases.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-10-8-12(15-20-10)14-13(17)9-16(2)21(18,19)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKGACKWOSRBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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